Ethyl dimethylcarbamate

Description

Historical Context of Carbamate (B1207046) Derivatives in Scientific Research

The study of carbamates, organic compounds derived from the unstable carbamic acid, has a rich history rooted in the exploration of natural products. The first significant encounter with a biologically active carbamate was the isolation of physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in 1864. nih.govresearchgate.net This naturally occurring methyl carbamate ester was initially used to treat conditions like glaucoma. nih.govresearchgate.net The discovery of physostigmine's potent biological effects spurred further investigation into the chemical and physiological properties of the carbamate functional group.

Following the initial discoveries, the applications of carbamate derivatives have expanded dramatically. In the mid-20th century, carbamates found widespread use in agriculture as pesticides, including insecticides, fungicides, and herbicides, offering an alternative to more persistent organochloride pesticides. nih.govnih.govfrontiersin.orgacs.orgscielo.br The versatility of the carbamate structure also led to its use in the polymer industry, notably in the production of polyurethanes. nih.govwikipedia.org

In the realm of organic synthesis, the carbamate group became a crucial tool as a protecting group for amines, valued for its stability and selective removal. nih.govacs.orgnih.gov More recently, carbamates have garnered significant attention in medicinal chemistry and drug design. nih.govacs.orgnih.gov Their structural resemblance to peptide bonds, combined with enhanced chemical and proteolytic stability, makes them excellent candidates for use as peptide bond surrogates. acs.orgnih.gov This has led to the incorporation of the carbamate moiety into numerous approved drugs for treating a wide range of diseases, including cancer and neurodegenerative disorders. nih.gov

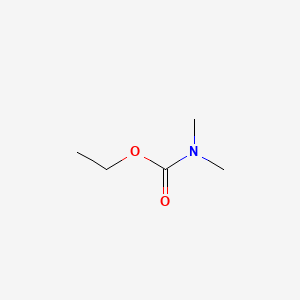

Ethyl dimethylcarbamate (B8479999) is a specific member of the broad class of carbamate esters. Its structure consists of a dimethylcarbamate group attached to an ethyl group via an ester linkage. This specific substitution pattern differentiates it from other carbamates and influences its properties.

Compared to unsubstituted or monosubstituted carbamates, the presence of two methyl groups on the nitrogen atom in ethyl dimethylcarbamate affects its chemical reactivity and stability. For instance, the stability of the ester bond in carbamates is influenced by the alkyl substituents on the nitrogen atom. annualreviews.org While all carbamates share a core structure, the unique combination of the ethyl group and the two methyl groups in this compound dictates its specific physical and chemical characteristics, such as solubility and reactivity in hydrolysis or substitution reactions. annualreviews.org For example, it can undergo hydrolysis to produce dimethylamine (B145610) and ethanol (B145695).

Evolution of Carbamate Applications in Synthetic Chemistry and Biology

Nomenclature and Structural Representation of this compound

The precise identification and representation of a chemical compound are fundamental to scientific communication.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the compound is ethyl N,N-dimethylcarbamate . smolecule.comnih.gov It is also commonly referred to by several other names and synonyms, including:

this compound nist.gov

N,N-dimethylurethane cymitquimica.com

Dimethylcarbamic acid ethyl ester cymitquimica.com

Dimethylethoxyformamide nist.gov

The chemical composition of this compound is described by its molecular formula.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ smolecule.comnih.govcymitquimica.comnih.gov |

| Molecular Weight | Approximately 117.15 g/mol smolecule.comnih.govsigmaaldrich.com |

This interactive data table provides the fundamental molecular properties of this compound.

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For the molecular formula C₅H₁₁NO₂, numerous structural isomers exist beyond this compound. Examples include other carbamates like propyl methylcarbamate or isopropyl methylcarbamate, as well as compounds from different functional group classes such as amino acids (e.g., valine) or nitroalkanes.

The conformation of this compound is influenced by the carbamate group, which exhibits resonance, leading to a partial double bond character in the C-N bond. acs.orgnih.gov This restricts rotation around this bond and contributes to the planarity of the O=C-N core. The rotational barrier of the C-N bond in carbamates is generally lower than in amides, a key feature that affects their conformational preferences and interactions with biological targets. acs.orgnih.gov The ethyl and dimethyl groups will adopt conformations that minimize steric hindrance.

Molecular Formula and Molecular Weight

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound holds importance in modern science, primarily functioning as a versatile building block in organic synthesis and as a tool in biochemical research, particularly in the study of enzymes.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. cymitquimica.com Its reactivity allows for chemical modifications that are essential for creating new chemical entities. The compound is utilized in the preparation of other carbamates and amines through reactions such as hydrolysis and nucleophilic substitution. In the presence of water and an acid or base, it can be hydrolyzed to yield dimethylamine and ethyl alcohol. cymitquimica.com

Furthermore, its role extends to the agricultural and pharmaceutical sectors. In agricultural chemistry, it is used in the formulation of certain pesticides and herbicides. smolecule.com It has also been explored as a precursor in the synthesis of pharmaceutical compounds. cymitquimica.comsmolecule.com

Below is a table summarizing key synthetic reactions involving this compound.

Table 1: Synthetic Reactions of this compound

| Reaction Type | Common Reagents | Major Products Formed | Reference |

|---|---|---|---|

| Hydrolysis | Water, acid, or base | Dimethylamine and ethyl alcohol | |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alcohols) | Various substituted carbamates |

Relevance in Enzyme Inhibition Studies

In the field of biology, this compound is a valuable reagent for investigating the mechanisms of enzyme inhibition. smolecule.com Its structure enables it to interact with various enzymes, making it useful in a range of biochemical assays.

A significant area of its application is in the study of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. tandfonline.com Researchers have synthesized and evaluated series of N,N-dimethylcarbamates for their ability to inhibit AChE. tandfonline.comtandfonline.com These studies have provided insights into structure-activity relationships, indicating that factors such as the length of an alkyl spacer and the nature of substituents on aromatic rings significantly influence the inhibitory potency of these compounds. tandfonline.com For instance, research has shown that certain N,N-dimethylcarbamate derivatives with a specific linker length exhibit potent AChE inhibition. tandfonline.comtandfonline.com One study demonstrated that a particular N,N-dimethylcarbamate derivative acts as a slow-binding inhibitor of AChE, a characteristic thought to be due to its high conformational freedom. tandfonline.com

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDHEDJJFGYYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218829 | |

| Record name | N,N-Dimethylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-48-9 | |

| Record name | Carbamic acid, N,N-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL DIMETHYLCARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl dimethylcarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS4FB5752R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ethyl Dimethylcarbamate

Established Synthetic Routes for Ethyl Dimethylcarbamate (B8479999)

The production of ethyl dimethylcarbamate has traditionally relied on well-established chemical reactions, primarily involving the use of highly reactive and toxic precursors.

Chloroformate-Amine Condensation Pathway

A primary and conventional route for synthesizing this compound involves the condensation of an amine with a chloroformate. smolecule.com This method is characterized by the formation of a stable carbamate (B1207046) bond through the reaction of dimethylamine (B145610) with ethyl chloroformate.

Ethyl chloroformate, a key precursor, is synthesized through the reaction of anhydrous ethanol (B145695) with phosgene (B1210022). This reaction is typically performed by passing phosgene gas into cooled, absolute alcohol. prepchem.com The temperature must be carefully controlled, ideally below 10°C, to minimize the formation of diethyl carbonate as a byproduct. prepchem.com The process yields ethyl chloroformate and hydrochloric acid.

A patented method describes atomizing liquid ethanol into a reactor with gaseous phosgene at elevated temperatures (e.g., 120°C) to achieve high yields of ethyl chloroformate (92% based on ethanol) in a very short residence time. google.com As a safer alternative to gaseous phosgene, solid triphosgene (B27547) (bis(trichloromethyl) carbonate) can also be used for the chloroformylation of alcohols. nih.govgoogle.com

Table 1: Reaction Conditions for Ethyl Chloroformate Synthesis

| Reactants | Temperature | Pressure | Yield (based on Ethanol) | Yield (based on Phosgene) | Reference |

| Anhydrous Ethanol, Phosgene | < 10°C | Atmospheric | 90% | - | prepchem.com |

| Ethanol, Phosgene | 120°C | 66 psig | 92% | 98% | google.com |

The synthesis of this compound is accomplished by reacting dimethylamine with the previously prepared ethyl chloroformate. smolecule.com This reaction is a nucleophilic substitution where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion. The process typically requires the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid that is formed as a byproduct during the condensation. smolecule.comorgsyn.org Another method involves reacting dimethylcarbamoyl chloride with ethanol to produce this compound. datapdf.com

The general procedure involves cooling the amine solution and slowly adding ethyl chloroformate while maintaining a low temperature. orgsyn.org The addition of a base facilitates the reaction by preventing the protonation of the amine, which would render it non-nucleophilic. orgsyn.org

Phosgene-Mediated Synthesis of Ethyl Chloroformate

Phosgene-Free Synthesis Methods

Growing environmental and safety concerns regarding the high toxicity of phosgene have driven the development of alternative, phosgene-free synthetic routes to carbamates. google.com

An environmentally safer industrial method for producing this compound involves the reaction of dimethylamine with dimethyl carbonate (DMC) in the presence of a catalyst. smolecule.com This approach avoids the use of toxic phosgene. smolecule.comevitachem.com Transesterification reactions, where an alcohol reacts with a carbonate, are a key strategy in phosgene-free synthesis. acs.orgkoreascience.kr The reaction of amines with dimethyl carbonate in the presence of a suitable catalyst system can afford the corresponding carbamates in good yields. rsc.org This method represents a greener alternative to traditional routes. google.com

The efficiency of the transesterification reaction between dimethyl carbonate and alcohols or amines is highly dependent on the catalyst system employed. Research has focused on optimizing catalysts to improve reaction rates and yields.

For the related transesterification of DMC with ethanol, various catalysts have been studied. Homogeneous catalysts like sodium ethoxide are effective in enhancing the reaction rate. acs.org Heterogeneous catalysts are also widely explored for their ease of separation and reusability. mdpi.com For instance, Mg-Al-Zn ternary composite oxides have demonstrated stable catalytic activity for the transesterification of DMC with ethanol, with optimal performance achieved when the catalyst's alkali strength (H₀) is between 9.3 and 11.0. mdpi.com Another study developed Al₂O₃-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts, which showed high activity and selectivity that could be adjusted by varying the reactant molar ratio. rsc.org

For the direct reaction of amines with DMC, co-catalyst systems have proven effective. A combination of L-proline and tetrabutylammonium (B224687) bromide (TBAB) has been shown to successfully catalyze the formation of methyl carbamates from amines and DMC under mild conditions. rsc.org

Table 2: Catalyst Systems for Transesterification of Dimethyl Carbonate (DMC)

| Reactants | Catalyst | Key Findings | Reference |

| DMC, Ethanol | Sodium Ethoxide | Homogeneous catalyst that enhances reaction rate. | acs.org |

| DMC, Ethanol | Mg-Al-Zn Oxide | Stable activity when alkali strength (H₀) is between 9.3 and 11.0. DMC conversion remained around 34% over 10 cycles. | mdpi.com |

| DMC, Ethanol | KATriz/Al₂O₃ | High activity and adjustable selectivity for ethyl methyl carbonate or diethyl carbonate based on reactant ratio. | rsc.org |

| Amines, DMC | L-proline/TBAB | Co-catalyst system vital for the transformation, affording methyl carbamates in good to excellent yields. | rsc.org |

Solvent Effects and Stoichiometric Considerations in Reaction Efficiency

The efficiency of this compound synthesis is profoundly influenced by the choice of solvent and the precise molar ratios of the reactants. Solvents in these reactions are not merely inert media but can actively participate in the reaction mechanism, influence transition state stability, and determine the ultimate yield and purity of the product.

The role of the solvent can be multifaceted. For instance, in certain carbamate-mediated amidations, dimethylammonium dimethylcarbamate (DIMCARB) serves as both the solvent and a catalyst, significantly enhancing reaction efficiency. The selection of a solvent can dictate the reaction pathway. Studies on general carbamate synthesis have shown that nonpolar solvents like toluene (B28343) can be optimal for specific catalytic processes, leading to significantly higher yields compared to other solvents such as xylene or polar solvents like THF and acetonitrile. nih.gov Computational studies on methyl N,N-dimethylcarbamate, a closely related compound, indicate that while the molecule is relatively insensitive to bulk solvent polarity, solvents with hydrogen-bond-donating capabilities can affect the rotational barrier of the C-N bond, which in turn can influence reactivity. researchgate.net In a synthesis starting from dimethylcarbamoyl chloride and potassium thiocyanate, absolute ethanol acts as the solvent, facilitating the reaction to produce an intermediate that yields this compound. datapdf.com

Stoichiometry is another critical parameter that requires precise control to maximize product yield and minimize the formation of byproducts. core.ac.uk An imbalance in the reactant ratios can lead to incomplete conversion or undesired side reactions. For example, in a catalytic approach using non-activated carboxylic acids with dimethylcarbamates, an optimized molar ratio of acid to carbamate was found to be 1:1.2 to achieve high yields. This slight excess of the carbamate ensures the complete conversion of the limiting carboxylic acid reactant. Careful monitoring of the reaction progress, often through techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), is essential to manage these stoichiometric nuances effectively.

Table 1: Solvent Optimization for a General Carbamate Synthesis

Data adapted from a study on zinc-catalyzed carbamate synthesis, illustrating the significant impact of solvent choice on product yield. nih.gov

Advanced Catalytic Approaches in this compound Synthesis

The development of advanced catalysts is central to creating more efficient, selective, and environmentally benign routes to this compound. These catalysts often function by lowering the activation energy of the reaction, thereby allowing it to proceed under milder conditions and with greater control.

Organotin Catalysts

Organotin compounds have been established as effective catalysts for the transesterification synthesis of carbamates. acs.org Dibutyldimethoxytin, for example, has been utilized in the continuous transesterification between dimethyl carbamate and ethanol to produce this compound. This process demonstrates the viability of organotin catalysts under specific industrial conditions. To address the toxicity and recovery challenges associated with homogeneous organotin catalysts, researchers have explored heterogenized systems, such as grafting the active [Bu₂Sn(OMe)₂] complex onto a polystyrene resin support. researchgate.netmdpi.com This approach combines the high activity of the homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system.

Table 2: Optimized Conditions for Dibutyldimethoxytin-Mediated Synthesis

Data from a continuous process demonstrating a transesterification reaction.

Metal Oxide-Catalyzed Systems

Metal oxides serve as robust heterogeneous catalysts for carbamate synthesis, leveraging their surface acid-base properties. mdpi.com Systems such as magnesium oxide (MgO) loaded onto a HZSM-5 zeolite support have been shown to facilitate the transesterification to form this compound at elevated temperatures (150°C). The catalytic activity of these materials is linked to the presence of both Lewis acid and base sites on the surface, which can activate the reacting molecules. mdpi.comresearchgate.net For instance, zinc oxide (ZnO) has been patented for its use in urea (B33335) alcoholysis, a related reaction that suggests its potential applicability to dimethylcarbamate synthesis. The acid-base properties and the presence of oxygen vacancies on the metal oxide surface are critical factors that promote the formation of the desired carbamate product. mdpi.com

Table 3: Performance Metrics for MgO/HZSM-5 Catalytic System

Performance data adapted from methods for selective carbonate synthesis, applicable to carbamate formation.

Acid-Base Bifunctional Catalysis

Acid-base bifunctional catalysis represents a sophisticated approach where a single catalytic material possesses both acidic and basic functionalities that work in concert to promote a reaction. nih.govbeilstein-journals.org This cooperativity can lead to enhanced reaction rates and selectivities compared to catalysts with only one type of active site. nih.gov In the context of this compound synthesis, a desilicated ZSM-5 zeolite co-doped with magnesium (Mg), zinc (Zn), and phosphorus (P) exemplifies such a system. The doping process creates a material with enhanced acidity and basicity, which proved highly effective for ethanol transesterification, achieving 99.1% ethanol conversion. The proposed mechanism involves the basic sites activating the alcohol, while the acidic sites activate the carbamate species, facilitating the nucleophilic attack and subsequent formation of the product. semanticscholar.org

Table 4: Characterization of an Mg-Zn-P/AT-ZSM-5 Bifunctional Catalyst

Catalyst characterization data for a system enabling high conversion in transesterification.

Theoretical and Mechanistic Studies of this compound Formation

Theoretical and mechanistic studies provide fundamental insights into the reaction pathways of this compound formation. By employing computational chemistry, researchers can elucidate the structures of transient intermediates and transition states, which are often impossible to observe experimentally. mit.edu

Computational Modeling of Reaction Transition States

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions. umich.edu For the thermal elimination of ethyl N,N-dimethylcarbamates, theoretical studies using the Møller–Plesset (MP2) level of theory suggest a mechanism that proceeds through a concerted, asynchronous, six-membered cyclic transition state. researchgate.net In this pathway, the carbamate undergoes thermal elimination to produce N,N-dimethylcarbamic acid and the corresponding olefin in the rate-determining step. researchgate.net

Density Functional Theory (DFT) calculations are also widely used to probe reaction mechanisms. umich.edu DFT studies can reveal how the electronic configuration of this compound influences its reactivity. For instance, calculations can show that the electron-withdrawing nature of the carbamate group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which favors nucleophilic attack at the carbonyl carbon. Advanced computational techniques, such as the Growing String Method (GSM), have been developed to systematically locate transition state structures on a potential energy surface, a process that has historically been a significant computational challenge. umich.edu These models provide a molecular-level picture of the reaction, helping to explain experimental observations and guide the design of new, more efficient synthetic routes. mit.edu

Table 5: Summary of Computational Approaches and Findings

Table of Mentioned Compounds

Chemical Reactivity and Transformation of Ethyl Dimethylcarbamate

Hydrolysis Reactions of Ethyl Dimethylcarbamate (B8479999)

Ethyl dimethylcarbamate undergoes hydrolysis, a chemical breakdown in the presence of water, under both acidic and basic conditions. The reaction cleaves the ester linkage, yielding dimethylamine (B145610) and ethyl alcohol as the primary products. smolecule.com The specific mechanisms governing this transformation are highly dependent on the pH of the environment.

The acid-catalyzed hydrolysis of esters and carbamates can proceed through several mechanisms, distinguished by the point of bond cleavage (acyl-oxygen or alkyl-oxygen) and the molecularity of the rate-determining step. For this compound, the operative mechanism is dependent on the concentration of the acid catalyst. rsc.org

The two most relevant mechanisms are:

AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common mechanism for the acid hydrolysis of esters with primary or secondary alcohols. ucoz.com The process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the corresponding carbamic acid, which readily decomposes to dimethylamine and carbon dioxide. The ethyl group is eliminated as ethanol (B145695). For this compound, with its primary ethyl group, the AAc2 pathway is generally favored in dilute acid solutions. rsc.orgucoz.com

AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism involves the cleavage of the bond between the oxygen and the alkyl group of the alcohol moiety. It becomes significant for esters containing an alkyl group that can form a stable carbocation, such as a tertiary alkyl group. spcmc.ac.in In this pathway, the ether oxygen is protonated, followed by the unimolecular departure of the alkyl group as a carbocation. While the primary ethyl carbocation is highly unstable, the AAL1 mechanism can become competitive for ethyl N,N-dimethylcarbamate in solutions of very high acid concentration. rsc.org

Kinetic studies have confirmed that for ethyl N,N-dimethylcarbamate, a shift from the AAc2 to the AAL1 mechanism can occur as the acidity of the medium increases. rsc.org

Table 1: Comparison of Acid-Catalyzed Hydrolysis Mechanisms for this compound

| Mechanism | Description | Conditions | Key Intermediate |

|---|---|---|---|

| AAC2 | Bimolecular attack of water on the protonated carbonyl carbon. | Dilute acid | Tetrahedral intermediate |

| AAL1 | Unimolecular cleavage of the alkyl-oxygen bond. | Concentrated acid | Ethyl carbocation (transient) |

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is also readily achieved. This reaction, often termed saponification, is typically irreversible. chemistrysteps.com The predominant pathway for N,N-disubstituted carbamates is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comrsc.org

The BAC2 mechanism involves the following steps:

A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the carbamate (B1207046). youtube.com

This addition leads to the formation of a tetrahedral anionic intermediate.

The intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group, to form N,N-dimethylcarbamic acid.

A rapid acid-base reaction occurs where the newly formed ethoxide ion deprotonates the carbamic acid, or the carbamic acid itself decomposes into dimethylamine and carbon dioxide. The final products in the basic solution are dimethylamine, ethanol, and a carbonate salt. researchgate.net

Kinetic studies provide significant insight into the hydrolysis mechanisms of carbamates. Research on the acid-catalyzed hydrolysis of a series of carbamates, including ethyl N,N-dimethylcarbamate, has elucidated the factors influencing the reaction rate and pathway. rsc.org Investigations into the protonation behavior of ethyl N,N-dimethylcarbamate in strong aqueous acids, such as sulfuric and perchloric acids, show that its basicity is intermediate between that of structurally similar amides and esters. researchgate.net This property is crucial for understanding the initial protonation step in acid-catalyzed mechanisms.

The stability of N,N-disubstituted carbamates towards hydrolysis is a key finding from mechanistic studies. nih.gov This enhanced stability, when compared to N-monosubstituted or unsubstituted carbamates, is attributed to both electronic and steric factors imparted by the two substituents on the nitrogen atom.

Base-Catalyzed Hydrolysis Pathways

Oxidation Reactions of this compound

This compound is susceptible to oxidation, particularly by strong oxidizing agents. This transformation typically targets the N-alkyl groups, leading to a variety of oxidation products.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of oxidizing this compound. smolecule.com The reaction conditions, including temperature and the specific oxidizing agent used, can influence the nature and yield of the resulting products. While the core carbamate structure might be affected, research on analogous compounds suggests that the N,N-dimethylamino moiety is a primary site for oxidative attack.

The oxidation of this compound is stated to yield "corresponding carbamates". smolecule.com While this term is general, studies on the metabolic oxidation of other N,N-dimethylcarbamate compounds, such as insecticides, provide a more detailed picture. Microsomal enzymes, which perform biological oxidations, have been shown to metabolize N,N-dimethylcarbamates through pathways involving the N-methyl groups.

The primary oxidation products are often formed via:

N-demethylation: One of the methyl groups is oxidized and subsequently removed, yielding an N-methyl carbamate derivative.

N-oxidation: The nitrogen atom itself or the attached methyl groups can be oxidized to form products like N-oxides or N-hydroxymethyl derivatives.

Characterization of these products typically requires advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate and identify the specific chemical structures formed during the oxidation process.

Table 2: Summary of Chemical Transformations

| Reaction Type | Reagents/Conditions | Primary Products |

|---|---|---|

| Acid Hydrolysis | H₃O⁺ (dilute or concentrated acid) | Dimethylamine, Ethanol, Carbon Dioxide |

| Base Hydrolysis | OH⁻ (e.g., NaOH) | Dimethylamine, Ethanol, Carbonate |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | N-demethylated and N-oxidized carbamates |

Oxidation with Strong Oxidizing Agents

Nucleophilic Substitution Reactions Involving this compound

This compound is capable of undergoing nucleophilic substitution reactions. smolecule.com In these reactions, an electron-rich species, known as a nucleophile, attacks the this compound molecule, leading to the replacement of a leaving group. matanginicollege.ac.in

In the context of this compound, nucleophilic substitution can occur where the ethyl group is displaced by various nucleophiles. smolecule.com This type of reaction results in the formation of different substituted carbamates, with the specific product being dependent on the nucleophile used in the reaction. smolecule.com For instance, reactions with other alcohols or amines can lead to the formation of new carbamate esters or ureas, respectively. The reactivity of the ethyl group as a substrate in these substitutions is a key aspect of the compound's synthetic utility.

The reactivity of this compound in nucleophilic substitution reactions has been investigated through computational methods. Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311++G** level of theory, indicate that the electron-withdrawing nature of the carbamate group enhances the electrophilicity of the molecule. This is reflected in a lowered Lowest Unoccupied Molecular Orbital (LUMO) energy of -1.8 eV, which suggests a greater susceptibility to nucleophilic attack, particularly at the carbonyl carbon.

Further analysis using the Atoms-in-Molecules (AIM) theory supports this finding, showing a depletion of charge at the carbonyl oxygen (ρ = 0.25 e/ų), which contributes to the increased electrophilicity of the adjacent carbon atom. The solvent environment also plays a crucial role in modulating the reaction dynamics. Computational models predict that polar aprotic solvents can significantly accelerate the rate of SN2 reactions involving this compound.

Computational Parameters for this compound

| Parameter | Value | Method | Significance |

|---|---|---|---|

| LUMO Energy | -1.8 eV | DFT (B3LYP/6-311++G**) | Indicates susceptibility to nucleophilic attack. |

| Charge Depletion at Carbonyl Oxygen (ρ) | 0.25 e/ų | AIM | Enhances electrophilicity of the carbonyl carbon. |

Substitution at the Ethyl Group

Thermal Decomposition and Pyrolysis Studies

This compound undergoes thermal decomposition, or pyrolysis, in the gas phase through a β-elimination mechanism. researchgate.net These reactions are typically unimolecular and involve the heterolytic fission of bonds, leading to the formation of specific products through a cyclic transition state. researchgate.net

Theoretical studies on the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate have elucidated a two-step reaction mechanism. nih.gov The initial and rate-determining step involves a six-membered cyclic transition state, which is energetically more favorable than a four-membered alternative. nih.govresearchgate.net This process is described as a concerted and asynchronous reaction. researchgate.netresearchgate.net

Kinetic Parameters for Gas-Phase Elimination of Substituted N,N-Dimethylcarbamates

| Compound | Temperature Range (°C) | log [k¹ (s⁻¹)] |

|---|---|---|

| 4-Phenethyl N,N-dimethylcarbamate | 299.6 - 399.9 | (11.32 ± 0.22) - (166.9 ± 2.5) kJ mol⁻¹ / (2.303RT) |

| Methylphenethyl N,N-dimethylcarbamate | 299.6 - 399.9 | (12.07 ± 0.36) - (178.6 ± 4.3) kJ mol⁻¹ / (2.303RT) |

| 4-Methoxyphenethyl N,N-dimethylcarbamate | 299.6 - 399.9 | (11.03 ± 0.60) - (167.3 ± 7.1) kJ mol⁻¹ / (2.303RT) |

| 4-Nitrophenethyl N,N-dimethylcarbamate | 299.6 - 399.9 | (11.31 ± 0.54) - (163.7 ± 6.1) kJ mol⁻¹ / (2.303RT) |

The structure of the alkyl group and the presence of substituents have a marked influence on the rates and activation energies of the pyrolysis of N,N-dimethylcarbamates. researchgate.net Studies on a series of 2-arylethyl N,N-dimethylcarbamates have shown that the acidity of the β-hydrogen atom can augment the rate of elimination. researchgate.net For instance, the introduction of electron-withdrawing groups at the 2-position of the ethyl chain has been investigated. researchgate.net A linear relationship has been observed when plotting the logarithm of the relative theoretical rate coefficients against Taft's σ* values, yielding a ρ* value of -0.137 at 360 °C, which indicates the sensitivity of the reaction to substituent electronic effects. researchgate.net

Comparing the pyrolysis of ethyl, isopropyl, and t-butyl N,N-dimethylcarbamates reveals that structural changes in the alkyl group affect the reaction's activation parameters, further supporting a mechanism involving a heterolytic, unsymmetrical transition state. researchgate.net

The primary products of the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate are N,N-dimethylcarbamic acid and ethylene. nih.gov This occurs through a β-elimination reaction. researchgate.net N,N-dimethylcarbamic acid is an unstable intermediate that subsequently decomposes to yield dimethylamine and carbon dioxide. researchgate.netresearchgate.net In the case of substituted ethyl N,N-dimethylcarbamates, the products are N,N-dimethylcarbamic acid and the corresponding substituted olefin. researchgate.netresearchgate.net For example, the pyrolysis of 2-arylethyl N,N-dimethylcarbamates produces N,N-dimethylcarbamic acid and the corresponding 4-substituted styrene. researchgate.net

Biological Activity and Interactions of Ethyl Dimethylcarbamate

Enzyme Inhibition Mechanisms

Ethyl dimethylcarbamate's primary biological activity of interest lies in its ability to inhibit certain enzymes, a function that has been the subject of various scientific investigations.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Ethyl dimethylcarbamate (B8479999) and its derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine (B1216132). Studies on various N,N-dimethylcarbamate compounds have demonstrated their inhibitory potency. For instance, a series of N,N-dimethylcarbamates containing an N,N-dibenzylamino moiety showed significant inhibition of AChE, with the most active compounds exhibiting up to 85% inhibition at a concentration of 50 μM. tandfonline.comnih.gov

Research has also explored the selectivity of these carbamates. Some novel cis- and trans-3-arylaminocyclohexyl N,N-dimethylcarbamates were found to be selective for BChE, with IC50 values ranging from 0.11 to 0.18 mmol L-1. scielo.br In contrast, these compounds were only weakly active against AChE. scielo.br The inhibitory activity is dose-dependent for both enzymes. scielo.br

Table 1: Inhibitory Activity of Selected Dimethylcarbamate Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Measurement | Source |

|---|---|---|---|

| N,N-dimethylcarbamate with N,N-dibenzylamino moiety (Compound 4) | AChE | 85% inhibition at 50 μM | tandfonline.comnih.gov |

| N,N-dimethylcarbamate with N,N-dibenzylamino moiety (Compound 8) | AChE | 69% inhibition at 50 μM | tandfonline.comnih.gov |

| cis-3-(4-Methoxyphenylamino)cyclohexyl N,N-dimethylcarbamate HCl | BChE | IC50 = 0.11 mmol L-1 | scielo.br |

| trans-3-(4-Methoxyphenylamino)cyclohexyl N,N-dimethylcarbamate HCl | BChE | IC50 = 0.11 mmol L-1 | scielo.br |

| Phenyl N,N-dimethylcarbamate derivatives (Compound K1) | AChE | 404-fold higher inhibition than parent compound | researchgate.net |

Structure-Activity Relationships in Enzyme Inhibition

The relationship between the chemical structure of this compound derivatives and their enzyme inhibitory activity is a key area of research. Several structural features have been identified as critical for potency and selectivity.

The length of the alkyl chain connecting different parts of the molecule significantly influences inhibitory activity. nih.govmdpi.com For N,N-dimethylcarbamates with an N,N-dibenzylamino group, an alkyl linker of six methylene (B1212753) units was found to be the optimal spacer for AChE inhibition. tandfonline.comtandfonline.com In another series of inhibitors, the inhibitory potency against FAAH was dependent on the length of the alkyl chain connecting an indole (B1671886) with the carbamate (B1207046) moiety, with pentyl and heptyl groups being most effective. acs.org

Substituents on the carbamate nitrogen and other parts of the molecule also play a crucial role. Replacing the methyl groups on the nitrogen with ethyl groups (N,N-diethyl) has been shown to reduce acetylcholinesterase inhibition. In a series of salicylanilide (B1680751) N-alkylcarbamates, disubstitution with chlorine on the aniline (B41778) ring and an optimal hexyl-undecyl alkyl chain in the carbamate moiety resulted in the most active AChE inhibitors. nih.gov Furthermore, electron-withdrawing substituents on the aromatic rings of the dibenzylamino group tend to reduce the inhibitory power against AChE. tandfonline.comtandfonline.com

Molecular Docking and Computational Studies of Enzyme-Ligand Interactions

Molecular docking and computational studies provide valuable insights into how this compound and its analogs interact with the active sites of enzymes. These studies help to visualize the binding modes and understand the forces driving the interaction.

For AChE, docking studies have shown that the carbamic function of N,N-dimethylcarbamate derivatives can interact with amino acid residues in the catalytic site. tandfonline.com The N,N-dibenzylamino group of these inhibitors can also interact with aromatic amino acid residues at the peripheral anionic site (PAS) of the enzyme. tandfonline.com The active site of AChE contains a narrow gorge, and the ability of an inhibitor to penetrate this gorge is crucial for its activity. nih.gov

In the case of BChE, which has a wider active site gorge compared to AChE, the enzyme is less influenced by the size of the alkyl group on the carbamate and more dependent on the structure of the leaving group. researchgate.net Molecular modeling of cis- and trans-3-arylaminocyclohexyl N,N-dimethylcarbamates confirmed their ability to bind to both the active and peripheral sites of BChE. scielo.br Computational studies have also been instrumental in identifying steric constraints that may prevent bulkier carbamate warheads from reaching and carbamoylating the catalytic serine residue in BChE. chemrxiv.orgresearchgate.netrcsb.org

Kinetic Profiles of Enzyme Inhibition (e.g., slow-binding inhibition)

The kinetic profile of enzyme inhibition by this compound derivatives can be complex. Some of these compounds exhibit a time-dependent or slow-onset of inhibition. tandfonline.comnih.gov This phenomenon, known as slow-binding inhibition, is characterized by a slow establishment of the enzyme-inhibitor equilibrium. eurekalert.orgsciencedaily.com

For example, one N,N-dimethylcarbamate derivative (compound 4) was found to act as a slow-binding inhibitor of AChE. tandfonline.comnih.govtandfonline.com Its inhibitory potency increased with incubation time, suggesting that the enzyme and inhibitor require a certain period to adapt their conformations for optimal interaction. tandfonline.comresearchgate.net This slow-binding behavior was not due to the carbamoylation of the enzyme but was attributed to the high conformational freedom of the molecule's linear alkyl chain. tandfonline.comnih.govtandfonline.com Slow-binding inhibitors can offer pharmacological advantages, such as a long target-residence time and prolonged efficacy. tandfonline.com

The inhibition of cholinesterases by carbamates generally involves a two-step process: the formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of a serine residue in the enzyme's active site. researchgate.net The rates of carbamylation and decarbamylation are influenced by the structure of the carbamate. researchgate.net

Interactions with Biological Systems

The interaction of this compound with biological systems extends to its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Aspects of this compound

The pharmacokinetic profile of a compound is crucial for understanding its biological fate. For carbamates, including derivatives of this compound, these properties can be modulated by altering their chemical structure. acs.org The carbamate group can improve stability and pharmacokinetic properties. acs.org

In general, carbamates can be absorbed orally and are distributed in tissues. Their metabolism often occurs in the liver, primarily through hydrolysis and conjugation pathways, with excretion of metabolites mainly through the urine. Specifically for ethyl carbamate, it is known to be metabolized, at least in part, by esterases. nih.gov This metabolism can be inhibited by other compounds, such as ethanol (B145695). nih.gov Dimethyl substitution on the carbamate can reduce hepatic bioactivation.

The ability of carbamate derivatives to cross the blood-brain barrier is an important consideration for their potential effects on the central nervous system. Lipophilicity, which can be enhanced by aryl substitutions, is a key factor in this regard.

Investigations into Potential Therapeutic Effects

Research into the therapeutic potential of this compound and related compounds has often centered on their activity as enzyme inhibitors. smolecule.comtandfonline.com The carbamate structure is a key feature in many therapeutic agents, and its incorporation can enhance the biological activity of various pharmacophores. nih.gov

Studies have explored the ability of N,N-dimethylcarbamate derivatives to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system. tandfonline.com Inhibition of AChE is a primary strategy for the palliative treatment of neurological conditions such as Alzheimer's disease and Parkinson's dementia. nih.gov For instance, Rivastigmine, which contains a dimethylcarbamate moiety, is used clinically to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov The dimethylcarbamate group has been observed to enhance the efficacy of enzyme inhibition when compared to mono-methyl or ethyl variants.

The potential of this compound extends to its use as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. smolecule.comcymitquimica.com Its chemical structure allows for modifications that are explored in drug development, providing insights into pharmacokinetic properties and mechanisms of action at a molecular level. smolecule.com Carbamates are also utilized in the design of prodrugs, which are inactive compounds that metabolize into a pharmacologically active drug within the body. nih.gov This approach can be used to improve the stability and delivery of therapeutic agents. nih.gov

Carcinogenic and Toxicological Mechanisms

The toxicological profile of this compound is primarily defined by its carcinogenic potential. While ethyl carbamate is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, "probably carcinogenic to humans," research suggests that ethyl N,N-dimethylcarbamate may have a different activity profile. researchgate.netresearchgate.net The carcinogenicity of related carbamates is linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules. mdpi.com

Formation of Reactive Intermediates

The biotransformation of carbamates is a critical step in their mechanism of toxicity. This process is largely mediated by the cytochrome P450 enzyme system located in the liver. nih.gov For ethyl carbamate, metabolic activation proceeds through pathways like side-chain oxidation to form vinyl carbamate or N-hydroxylation, producing reactive intermediates. mdpi.com These metabolites are electrophilic and can readily interact with cellular components. In the case of this compound, metabolism can also lead to the formation of reactive species such as methyl isocyanate.

DNA and Protein Alkylation

The reactive intermediates formed during the metabolism of carbamates are capable of alkylating biological macromolecules, including DNA and proteins. Alkylation involves the covalent binding of these intermediates to nucleophilic sites on the molecules, forming adducts. researchgate.net DNA alkylation is a significant event in chemical carcinogenesis, as the resulting DNA adducts can lead to miscoding during DNA replication, ultimately causing gene mutations if not properly repaired. The accumulation of such mutations in critical genes can initiate the process of cancer development. The covalent binding of these intermediates to proteins can also disrupt normal cellular functions and contribute to toxicity. researchgate.net

In Vitro Genotoxicity Assays (Ames Test, Micronucleus Test)

To assess the mutagenic and genotoxic potential of chemicals like this compound, a battery of in vitro assays is employed. These tests are crucial for mechanistic validation and toxicological screening.

The Ames test is a widely used method that employs specific strains of Salmonella typhimurium bacteria with pre-existing mutations that render them unable to synthesize the amino acid histidine. libretexts.org The bacteria are exposed to the test chemical, and the rate at which they revert to a state of being able to produce histidine is measured. libretexts.org A significant increase in the reversion rate suggests that the chemical is mutagenic. libretexts.org

The Micronucleus test is a cytogenetic assay used to detect chromosomal damage. bienta.net It identifies the presence of micronuclei, which are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. bienta.net An increase in the frequency of micronucleated cells after exposure to a substance indicates that it has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity. mdpi.com Studies have noted the use of the micronucleus test for evaluating the genotoxic effects of carbamates. nih.govchemsrc.com

Table 2: Overview of In Vitro Genotoxicity Assays

| Assay | Principle | Endpoint Measured | Implication of Positive Result |

|---|---|---|---|

| Ames Test | Uses histidine-dependent Salmonella typhimurium to detect gene mutations. libretexts.org | Rate of reverse mutations to a histidine-independent state. libretexts.org | The chemical is a potential mutagen. libretexts.org |

| Micronucleus Test | Detects chromosome fragments or whole chromosomes left outside the main nucleus after cell division. bienta.net | Frequency of cells containing micronuclei. bienta.net | The chemical has clastogenic or aneugenic potential. mdpi.com |

Dose-Response Studies in Experimental Models

Dose-response studies in animal models are fundamental for characterizing the toxicological profile of a chemical. These studies help establish the relationship between the dose of a substance administered and the magnitude of the biological response. For this compound, such studies have been conducted in rodents with doses ranging from 0 to 500 mg/kg to validate its toxic mechanisms.

Published toxic dose data for this compound in mice indicate a Lowest Published Toxic Dose (TDLo) of 6500 mg/kg over 13 weeks via intraperitoneal injection, which resulted in tumorigenic effects in the lungs. chemsrc.com Acute toxicity studies have established a lethal dose (LD50) in mice of 1110 mg/kg (intraperitoneal) and 1050 mg/kg (subcutaneous). chemsrc.com

Furthermore, dose-dependent effects have been noted in chronic exposure studies. For example, dietary administration at concentrations greater than 200 ppm has been associated with the development of hepatocellular adenomas in rats, whereas acute doses below 50 ppm did not show significant carcinogenic effects.

Table 3: Selected Dose-Response Data for this compound in Mice

| Test Type | Route of Exposure | Dose | Duration | Observed Effects |

|---|---|---|---|---|

| LD50 | Intraperitoneal | 1110 mg/kg | N/A | Behavioral (general anesthetic). chemsrc.com |

| LD50 | Subcutaneous | 1050 mg/kg | N/A | Behavioral (somnolence). chemsrc.com |

| TDLo | Intraperitoneal | 6500 mg/kg | 13 weeks (intermittent) | Tumorigenic (lung tumors). chemsrc.com |

Discrepancies in Carcinogenicity Data and Meta-Analytical Approaches

Discrepancies and a lack of extensive data are common within the broader class of carbamate pesticides. For instance, while ethyl carbamate (urethane) is a well-established carcinogen, any alteration to its molecular structure, such as the addition of alkyl groups on the nitrogen atom, is suggested to reduce its carcinogenic activity. who.int This highlights the variability in toxicity profiles even among closely related compounds. Long-term carcinogenicity studies on various carbamates have often yielded no clear indications of carcinogenic effects, though some derivatives have shown positive or equivocal results. who.int Such inconsistencies underscore the challenges in definitively classifying every compound within this large chemical family.

Given these potential inconsistencies, there is a recognized need for meta-analytical approaches to clarify the carcinogenic risk of compounds like this compound. Meta-analyses can systematically combine data from multiple studies to enhance statistical power and resolve conflicting results that may arise from differences in study design, species-specific metabolic rates, and detoxification pathways.

An example of this approach can be seen in the risk assessment of other carbamates. A meta-analysis of occupational exposure to the general class of carbamates showed a non-significant increase in risk for prostate cancer. jcpjournal.org More specific meta-analyses have been conducted for ethyl carbamate, for instance, to quantify its occurrence in alcoholic beverages and assess the associated cancer risk, using a Margin of Exposure (MOE) approach based on benchmark dose levels (BMDL) from animal studies. nih.govspringermedizin.de This type of quantitative analysis is crucial for regulatory bodies to establish safe exposure levels. nih.gov While such extensive meta-analyses have not been widely published specifically for this compound, they represent the methodological standard for addressing the discrepancies and data gaps in its carcinogenicity profile.

Metabolic Pathways and Detoxification Mechanisms (e.g., glutathione (B108866) conjugation)

The biological effects of this compound are intrinsically linked to its metabolic fate within an organism. The biotransformation of carbamates involves a balance between metabolic activation (toxification) and detoxification pathways.

Metabolic Activation The primary route of metabolic activation for this compound involves the cytochrome P450 (CYP450) enzyme system. These phase I reactions can generate reactive intermediates. For this compound, this process is understood to form electrophilic species, such as methyl isocyanate, which have the capacity to alkylate vital macromolecules like DNA and proteins, potentially leading to mutations and cellular damage. This activation pathway is a critical factor in its toxicological profile. Studies comparing it with ethyl carbamate have noted that while it may exhibit similar hepatotoxicity, the dimethyl substitution appears to reduce the rate of hepatic bioactivation in murine models by approximately 30%. The lung is also a site for carbamate metabolism, with studies on ethyl carbamate showing that CYP2E1 is a key P450 isozyme involved in its activation. nih.gov

Detoxification Pathways Organisms possess several phase II detoxification mechanisms to neutralize and eliminate this compound and its reactive metabolites.

Hydrolysis: A significant detoxification pathway for N,N-dimethylcarbamates is hydrolysis. who.int Unlike N-methyl carbamates which proceed through an isocyanate intermediate, the hydrolysis of N,N-dimethylcarbamates involves the formation of an addition product with a hydroxyl ion. who.int This intermediate then breaks down to yield ethyl alcohol and dimethylcarbamic acid, which is unstable and decomposes. who.intsmolecule.com This reaction is generally catalyzed by esterase enzymes and occurs more rapidly in mammals than in other organisms. who.intnih.gov

Glutathione Conjugation: A crucial phase II detoxification route for the electrophilic intermediates produced during CYP450 metabolism is conjugation with glutathione (GSH). researchgate.net This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, involves the attachment of the nucleophilic thiol group of GSH to the reactive electrophile. nih.govresearchgate.net This process effectively neutralizes the reactive metabolite, rendering it more water-soluble and facilitating its excretion from the body, typically as a mercapturic acid conjugate. nih.govencyclopedia.pub Studies on the ultimate carcinogenic metabolite of ethyl carbamate, vinyl carbamate epoxide, have demonstrated that its detoxification is significantly enhanced by GST-catalyzed conjugation with GSH. nih.gov This mechanism is considered a primary defense against the carcinogenic potential of reactive carbamate metabolites. nih.govnih.gov

Teratogenic Effects

The potential for this compound to cause developmental toxicity and birth defects (teratogenicity) has been investigated, though findings in the available literature present some inconsistencies. Teratogenic effects, including fetal malformations, growth retardation, and skeletal abnormalities, have been reported for several carbamate compounds in animal studies, particularly at high dose levels. who.intepa.gov

For this compound specifically, some sources report experimental teratogenic effects. chemsrc.com One study in mice identified a Lowest Published Toxic Dose (TDLo) for developmental abnormalities. The intraperitoneal administration of 504 mg/kg to female mice on day 8 of gestation was associated with specific developmental issues affecting the body wall and musculoskeletal system. chemsrc.com

Conversely, other research has indicated a lack of teratogenic activity. In a study conducted on Syrian hamsters, ethyl N,N-dimethylcarbamate was found to be non-teratogenic, showing no observed developmental effects, in contrast to the high teratogenicity of ethyl carbamate and ethyl N-hydroxycarbamate which caused significant fetal malformations. This suggests that the substitution pattern on the carbamate structure is a critical determinant of teratogenic potential. who.int

The table below summarizes findings on the teratogenic effects of this compound and related carbamate derivatives from animal studies.

| Compound | Species | Teratogenic Activity | Notable Effects | Reference |

|---|---|---|---|---|

| Ethyl N,N-dimethylcarbamate | Mouse | Reported | Body wall and musculoskeletal abnormalities at 504 mg/kg. | chemsrc.com |

| Ethyl N,N-dimethylcarbamate | Hamster | None | No observed teratogenicity. | |

| Ethyl carbamate (Urethane) | Hamster | High | Growth retardation, multiple malformations. | |

| Ethyl N-hydroxycarbamate | Hamster | Highest | Severe limb malformations, anophthalmia (absence of eyes). | |

| Carbaryl (B1668338) | Dog | Reported | Multiple defects in offspring. | epa.govcabidigitallibrary.org |

Applications of Ethyl Dimethylcarbamate in Research and Industry

Intermediate in Organic Synthesis

A primary application of ethyl dimethylcarbamate (B8479999) is its function as an intermediate in the synthesis of other organic compounds. smolecule.com Its carbamate (B1207046) structure allows for a range of chemical transformations, making it a valuable building block for more complex molecules.

Ethyl dimethylcarbamate serves as a precursor for the synthesis of different carbamate derivatives. Through nucleophilic substitution reactions, the ethyl group can be replaced by other functional groups or more complex molecular fragments. smolecule.com This transesterification process allows for the creation of a diverse library of carbamate compounds. For instance, reacting this compound with different alcohols in the presence of a suitable catalyst can yield various other carbamates. This reactivity is crucial for developing new chemical entities with specific desired properties.

The general scheme for this transformation can be represented as:

Reaction Type: Nucleophilic Substitution / Transesterification

Reactants: this compound, Nucleophile (e.g., various alcohols) smolecule.com

Products: Substituted carbamates smolecule.com

This compound can be hydrolyzed to produce dimethylamine (B145610) and ethyl alcohol. smolecule.com This reaction, which can be catalyzed by either an acid or a base, provides a pathway for the generation of secondary amines. The hydrolysis of the carbamate linkage is a fundamental reaction that underscores its utility in synthetic chemistry, where the carbamate group can be used as a protecting group for amines, which is later removed via hydrolysis to yield the desired amine.

| Reaction Details: Hydrolysis of this compound | |

| Reaction | Hydrolysis |

| Starting Material | This compound |

| Reagents | Water, with an acid or base catalyst (e.g., HCl or NaOH) smolecule.com |

| Major Products | Dimethylamine, Ethyl alcohol smolecule.com |

Preparation of Other Carbamates

Pharmaceutical Applications

In the pharmaceutical industry, this compound and its derivatives are of interest due to their biological activity and potential as precursors for therapeutic agents. cymitquimica.comguidechem.com

This compound is utilized as an intermediate in the synthesis of various pharmaceutical drugs. cymitquimica.comguidechem.com The carbamate functional group is a recognized pharmacophore, and its presence in a molecule can confer specific therapeutic properties. mdpi.com The synthesis of more complex drug molecules often involves the use of simpler building blocks like this compound to introduce the carbamate moiety. ontosight.ai Carbamate derivatives are integral to a number of approved drugs, and research continues to explore new applications. nih.gov For example, the carbamate structure is found in drugs designed for a variety of therapeutic areas. nih.gov

Derivatives of this compound have shown potential in the development of drugs for neurological disorders. This is largely due to the ability of carbamates to act as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE). tandfonline.com The inhibition of AChE is a key mechanism in treating the symptoms of Alzheimer's disease. mdpi.comnih.gov Research has focused on designing novel N,N-dimethylcarbamate derivatives as potential AChE inhibitors. tandfonline.com The dimethylcarbamate group, in particular, has been noted for its effectiveness in enzyme inhibition compared to other variants. The interaction of these compounds with neurotransmitter systems makes them valuable candidates for further investigation in the development of therapies for neurodegenerative diseases.

| Research Focus: Carbamates in Neurological Disorders | |

| Target Enzyme | Acetylcholinesterase (AChE) tandfonline.com |

| Therapeutic Area | Alzheimer's Disease, other neurological conditions mdpi.comnih.gov |

| Mechanism of Action | Inhibition of AChE prevents the breakdown of acetylcholine (B1216132), a key neurotransmitter. nih.gov |

| Key Structural Moiety | The carbamate group acts as a pharmacophore. mdpi.com |

Precursor for Synthesizing Pharmaceutical Compounds

Agricultural Applications

This compound is used in the agricultural sector, primarily in the formulation of pesticides and herbicides. smolecule.comguidechem.com Its mode of action often involves the inhibition of specific enzymes that are critical for the survival of pests. The carbamate class of chemicals, in general, is widely represented in agricultural products like pesticides, fungicides, and herbicides. nih.gov While specific commercial products may not be solely this compound, it serves as an intermediate in the synthesis of more complex active ingredients used in crop protection. cymitquimica.comontosight.ai Research has also explored the herbicidal properties of the compound itself. smolecule.com

Use in Pesticide and Herbicide Production

This compound is utilized as a chemical intermediate in the agrochemical industry for the synthesis of certain pesticides and herbicides. cymitquimica.comguidechem.com Carbamate pesticides were first introduced in 1956 and are valued for their effectiveness against a wide array of insect pests. hiralalpaulcollege.ac.in The general class of N,N-dimethylcarbamates, to which this compound belongs, has been developed for use in agriculture due to their insecticidal properties. hiralalpaulcollege.ac.inwho.int Its role is primarily as a precursor, where its chemical structure is modified to create the final active ingredients used in agricultural formulations.

Enzyme-Inhibiting Properties in Pest Control

The effectiveness of carbamate pesticides is rooted in their ability to inhibit key enzymes in the nervous systems of pests. inchem.orgwho.int The primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE). hiralalpaulcollege.ac.intandfonline.com AChE is responsible for breaking down the neurotransmitter acetylcholine; by inhibiting this enzyme, carbamates cause an accumulation of acetylcholine, leading to paralysis and death in susceptible insects. hiralalpaulcollege.ac.in

This enzyme inhibition is the result of the carbamylation of the enzyme's active site. inchem.org Unlike organophosphorus pesticides, which cause irreversible inhibition, the binding of carbamates to acetylcholinesterase is reversible. hiralalpaulcollege.ac.in This reversibility generally results in lower toxicity to mammals compared to organophosphates. hiralalpaulcollege.ac.in

Research into various N,N-dimethylcarbamate derivatives has been conducted to evaluate their efficacy as AChE inhibitors. A study on a series of N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety demonstrated notable inhibitory activity.

Table 1: AChE Inhibition by Synthetic N,N-Dimethylcarbamate Derivatives

| Compound | Inhibition of AChE at 50 μM |

|---|---|

| Compound 4 | 85% |

| Compound 8 | 69% |

Source: Based on data from a study on N,N-dimethylcarbamate inhibitors. tandfonline.com

Historical and Current Use in Animal Research

The historical application of carbamates in animal research, particularly as anesthetics, is primarily associated with the related compound ethyl carbamate, also known as urethane (B1682113). wikipedia.orgnih.gov It is important to distinguish this compound from ethyl carbamate, as their biological and toxicological profiles differ. epa.gov

Role as an Anesthetic in Animal Experiments

Ethyl carbamate (urethane) has a long history of use as an anesthetic agent in laboratory animal experiments. wikipedia.orgnih.gov It was frequently used for procedures involving rodents and other small animals. wikipedia.org However, the specific use of this compound as a primary anesthetic agent is not well-documented in scientific literature, which focuses almost exclusively on ethyl carbamate for this purpose.

Advantages over Other Anesthetics (e.g., duration of action, neuronal activity depression)

The historical preference for ethyl carbamate (urethane) in certain experimental contexts was due to specific properties that offered advantages over other anesthetics. wikipedia.org One significant advantage was its exceptionally long duration of action, which could maintain anesthesia for up to 24 hours in adult rats after a single administration. wikipedia.org Additionally, it was observed to cause less depression of neuronal activity in the brain's cortex when compared to inhaled anesthetics like isoflurane. wikipedia.org

Table 2: Comparison of Anesthetic Properties

| Feature | Ethyl Carbamate (Urethane) | Isoflurane |

|---|---|---|

| Duration of Action | Very long (up to 24 hours in some cases) wikipedia.org | Short-acting jhu.edu |

| Effect on Cortical Neuronal Activity | Less depression of activity wikipedia.org | Greater depression of activity wikipedia.org |

| Administration | Typically injection epa.gov | Inhalation jhu.edu |

This table compares properties of ethyl carbamate (urethane), not this compound.

Replacement by Safer Alternatives Due to Carcinogenicity Concerns

The use of ethyl carbamate (urethane) as an anesthetic has been largely discontinued (B1498344) and replaced by safer alternatives due to significant concerns about its carcinogenicity. wikipedia.orgnih.gov Ethyl carbamate was identified as a carcinogen in 1943 and is known to increase the incidence of tumors in various laboratory animals, such as pulmonary adenomas in mice. wikipedia.orgnih.gov The International Agency for Research on Cancer (IARC) reclassified ethyl carbamate as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. wikipedia.org

Pioneering studies on structure-activity relationships revealed that small changes to the chemical structure of urethane could profoundly affect its carcinogenic potential. epa.gov Research from the U.S. Environmental Protection Agency noted that substituting the ethyl group or adding alkyl groups to the nitrogen atom—as is the case with this compound—diminishes the carcinogenic activity compared to the parent urethane compound. epa.gov

Analytical Methodologies for Ethyl Dimethylcarbamate

Chromatographic Techniques for Quantification

Chromatography is the cornerstone for the separation and quantification of ethyl dimethylcarbamate (B8479999). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) are widely employed.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry is considered a gold standard for the quantification of volatile and semi-volatile compounds like ethyl dimethylcarbamate, offering high sensitivity and specificity. In some applications, other carbamates are first converted to more stable or more easily detectable derivatives, such as this compound, prior to analysis. oup.com For instance, the methylation of ethyl carbamate (B1207046) to form this compound can enhance the response of a nitrogen-phosphorus detector (NPFID) by at least tenfold. oup.com

GC-MS methods are frequently used for the analysis of various carbamates in diverse matrices, including alcoholic beverages and food products. researchgate.netwikipedia.org The use of a capillary fused silica (B1680970) column, such as one coated with Carbowax 20M, is common. 21food.cnoiv.int The operating conditions, including injector temperature, carrier gas flow rate, and the temperature program, are optimized to achieve the best separation. 21food.cnoiv.int For detection, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of the compound. 21food.cnoiv.int For this compound, the top peak in its mass spectrum is observed at an m/z of 72. nih.gov

Method validation for GC-MS analysis typically includes assessing linearity, recovery rates, and reproducibility. A good linearity is often indicated by a coefficient of determination (R²) greater than 0.99. Recovery rates are expected to be within the range of 85–115%, with a relative standard deviation (RSD) for inter-laboratory reproducibility of less than 15%. Detection limits can be in the range of 0.1–5 µg/kg.

Table 1: Typical GC-MS/MS Parameters for Carbamate Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary fused silica (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 180°C |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 40°C, ramped to 150°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table presents a generalized set of parameters; specific conditions may vary based on the exact methodology and instrumentation. 21food.cnoiv.int

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of carbamates, including this compound. waters.comosti.gov This method is particularly suitable for compounds that are less volatile or thermally labile. usgs.gov LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex matrices like food and beverages. wikipedia.orgwaters.com

The LC-MS/MS system can accurately identify carbamates and reduce the occurrence of false positives. waters.com It is capable of detecting carbamates at concentrations as low as parts per trillion (ppt). waters.com The validation of such methods often involves assessing parameters like linearity, limits of detection (LOD), and quantification (LOQ), as well as recovery rates. For example, a validated method for carbamate analysis reported LODs for various carbamates to be as low as 250 ppt. osti.gov

Extraction and Pre-concentration Methods

Prior to chromatographic analysis, this compound and other carbamates often need to be extracted from the sample matrix and concentrated. This step is crucial for removing interfering substances and increasing the analyte concentration to a level that can be detected by the instrument. The most common techniques are Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgnih.gov Dichloromethane (B109758) is a frequently used solvent for extracting carbamates from aqueous samples like alcoholic beverages. researchgate.netjfda-online.com In some procedures, the addition of salt (salting-out) can improve the extraction efficiency. nih.gov For instance, the addition of 15% NaCl was shown to enhance the recovery of ethyl carbamate by 15%. nih.gov

Miniaturized liquid-liquid extraction (mLLE) techniques have also been developed to reduce solvent consumption while maintaining high recovery rates. wikipedia.orgresearchgate.net One such method for fortified wine used ethyl acetate (B1210297) as the extraction solvent and achieved recoveries between 93% and 114%. researchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that has been adopted by organizations like the AOAC International for the analysis of alcoholic beverages. wikipedia.org21food.cn This method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. wikipedia.org21food.cn

Diatomaceous earth is a common packing material for SPE columns used in carbamate analysis. 21food.cn The sample is loaded onto the column, and after a short period for absorption, the carbamates are eluted with a solvent like dichloromethane. 21food.cnoiv.int SPE is often considered less time-consuming and uses smaller amounts of solvents compared to traditional LLE. jfda-online.com For instance, a validated SPE method for vinegars used polymeric-reversed phase cartridges and reported good sensitivity, precision, and accuracy. researchgate.net

Microextraction by Packed Sorbent (MEPS)